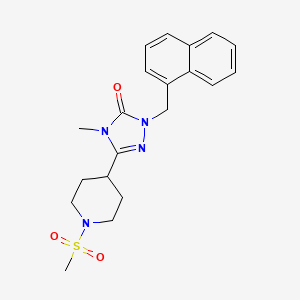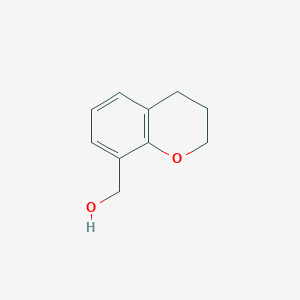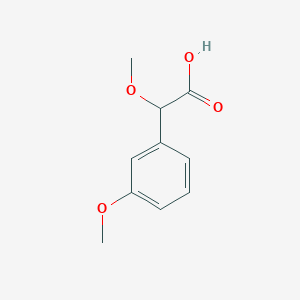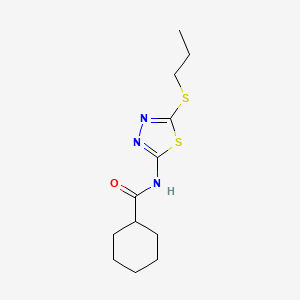
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide, also known as CAY10576, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and has a molecular weight of 326.38 g/mol. CAY10576 is a potent inhibitor of the protein kinase CK1δ and has been shown to have potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide exerts its inhibitory effect on CK1δ by binding to the ATP-binding pocket of the kinase domain. This binding prevents the kinase from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has been shown to have high selectivity for CK1δ over other kinases, including CK1ε and GSK3β.
Biochemical and Physiological Effects:
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetic mice, 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has been shown to improve glucose tolerance and insulin sensitivity, leading to the reduction of blood glucose levels. In animal models of neurodegenerative disorders, 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for CK1δ, which allows for the specific inhibition of this kinase without affecting other kinases. This specificity reduces the risk of off-target effects and improves the accuracy of the results. Another advantage is its potent inhibitory effect on CK1δ, which allows for the use of lower concentrations of the compound, reducing the risk of toxicity. One of the limitations is its low solubility in water, which requires the use of organic solvents for its preparation and administration. Another limitation is its limited stability in solution, which requires the use of freshly prepared solutions for each experiment.
Direcciones Futuras
There are several future directions for the research on 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide. One direction is the development of more potent and selective inhibitors of CK1δ based on the structure of 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide. Another direction is the investigation of the therapeutic potential of 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide in other diseases, including cardiovascular diseases and infectious diseases. Another direction is the elucidation of the molecular mechanisms underlying the effects of 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide on CK1δ signaling pathways. Finally, the development of new drug delivery systems for 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide could improve its bioavailability and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 2-methylphenylamine, 3-pyridinecarboxaldehyde, and acrylonitrile. The intermediate compounds are then synthesized through a series of chemical reactions, including the formation of imine, reduction, and cyclization. The final coupling reaction involves the reaction of the intermediate compounds to form 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has been widely used in scientific research due to its potent inhibitory effect on CK1δ. CK1δ is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell cycle regulation, circadian rhythm, and Wnt signaling. Dysregulation of CK1δ has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. 2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide has been shown to inhibit CK1δ activity and has potential therapeutic effects on these diseases.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2-methylphenyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12-5-2-3-7-15(12)19-16(20)14(10-17)9-13-6-4-8-18-11-13/h2-9,11H,1H3,(H,19,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUASUWTMWXRAX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methylphenyl)-3-(3-pyridinyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882573.png)
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)

![N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2882576.png)
![3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2882577.png)
![[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine](/img/structure/B2882579.png)
![12-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2882583.png)
![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2882584.png)



![2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882592.png)